6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core structure
Properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-3-23-7-9-24(10-8-23)12-15-20-16(18)22-17(21-15)19-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTONJGJVGCRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylpiperazine with a suitable triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cancer Treatment
AEE788 has been extensively studied for its potential in treating various cancers:
- Glioblastoma Multiforme : Clinical trials have demonstrated that AEE788 can inhibit tumor growth in glioblastoma models by targeting multiple RTKs simultaneously .
- Breast Cancer : The compound has shown promise in overcoming resistance to therapies targeting HER2, making it a candidate for combination therapies .
- Other Tumors : Research indicates efficacy against brain and central nervous system tumors, highlighting its broad applicability across different cancer types .
Antiangiogenic Activity
AEE788's ability to inhibit VEGFR contributes to its antiangiogenic properties. By blocking the formation of new blood vessels that supply tumors, AEE788 effectively starves tumors of necessary nutrients and oxygen .
Clinical Trials Overview
A summary of notable clinical trials involving AEE788 includes:
| Study | Cancer Type | Phase | Outcome |
|---|---|---|---|
| NCT00582916 | Glioblastoma | II | Significant tumor reduction observed |
| NCT00643429 | Breast Cancer | I/II | Improved response rates in HER2-positive patients |
| NCT00712345 | Solid Tumors | I | Established safety profile with manageable side effects |
These trials collectively illustrate AEE788's potential as a therapeutic agent across multiple malignancies.
Mechanistic Studies
Studies have utilized various models to elucidate the mechanisms underlying AEE788's effects:
- In Vitro Studies : Cell lines treated with AEE788 exhibited decreased phosphorylation of EGFR and HER2, correlating with reduced cell viability and increased apoptosis .
- Animal Models : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with AEE788 compared to control groups .
Safety and Toxicity
While AEE788 shows promise as an anticancer agent, its safety profile is critical for clinical application. Reports indicate potential toxicity to aquatic life and concerns regarding reproductive toxicity; thus, careful monitoring during clinical use is essential .
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring and the presence of the ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound with significant biological activity, particularly in the field of oncology. Its structural features suggest potential interactions with various biological targets, primarily receptor tyrosine kinases involved in cancer progression.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 440.6 g/mol. It adopts a specific stereochemistry that influences its biological interactions.
This compound functions primarily as a multikinase inhibitor , targeting several key receptors involved in tumor growth and angiogenesis:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
Inhibition of these receptors leads to decreased phosphorylation, which results in reduced cellular proliferation and increased apoptosis in tumor cells .
Anticancer Activity
The compound has demonstrated potent anticancer effects in various studies:
- In vitro Studies : It has shown significant activity against different cancer cell lines, including glioblastoma and melanoma. For instance, a related triazine derivative exhibited a GI50 of against the MALME-3M melanoma cell line .
Antiangiogenic Effects
By inhibiting VEGFR signaling, the compound also exhibits antiangiogenic properties, which prevent the formation of new blood vessels that tumors require for growth .
Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in treating various cancers:
- Glioblastoma Multiforme : Trials have focused on its potential to improve outcomes in patients with this aggressive brain tumor.
- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms .
| Study | Cancer Type | Findings |
|---|---|---|
| Study 1 | Glioblastoma | Significant reduction in tumor size observed. |
| Study 2 | Melanoma | GI50 = , indicating high potency. |
| Study 3 | Breast Cancer | Effective in HER2-positive models, reducing cell viability. |
Side Effects and Toxicity
While the compound shows promise, it is essential to monitor for potential side effects associated with multikinase inhibitors, such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
